molecular formula C19H27Cl2N3O4 B8460293 3,5-Dichlorobenzyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)piperazine-1-carboxylate

3,5-Dichlorobenzyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)piperazine-1-carboxylate

Cat. No. B8460293
M. Wt: 432.3 g/mol
InChI Key: WTTBVAAFODSJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409895B2

Procedure details

3,5-Dichlorobenzyl piperazine-1-carboxylate (Example 26, step 2) (3.466 mg, 11.99 mmol), potassium carbonate (4.97 g, 36 mmol) and triethlyamine (5.01 ml, 36 mmol) were suspended in MeCN (60 ml). tert-Butyl(2-bromoethyl)carbamate (3.49 g, 15.58 mmol) was added and the reaction mixture was refluxed for 18 hrs at 80° C. A further portion of tert-butyl(2-bromoethyl)carbamate (1.05 g, 4.69 mmol) was added and heating continued at 80° C. for 3 hrs. After cooling to RT, the reaction mixture was diluted with EtOAc and filtered. The organic portion was evaporated under reduced pressure. The crude product was solubilised in EtOAc and washed with 2M NaOH. The organic portion was dried over MgSO4 (anh) filtered and evaporated under reduced pressure. Purification by chromatography on silica using a gradient solvent system of DCM to 10% MeOH with ammonia in DCM afforded product fractions that were concentrated to give the title compound;
Quantity
3.466 mg
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step Two
Quantity
5.01 mL
Type
reactant
Reaction Step Three
Quantity
3.49 g
Type
reactant
Reaction Step Four
Quantity
1.05 g
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][CH2:10][C:11]2[CH:16]=[C:15]([Cl:17])[CH:14]=[C:13]([Cl:18])[CH:12]=2)=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].C(N(CC)CC)C.[C:32]([O:36][C:37](=[O:42])[NH:38][CH2:39][CH2:40]Br)([CH3:35])([CH3:34])[CH3:33]>CC#N.CCOC(C)=O>[C:32]([O:36][C:37]([NH:38][CH2:39][CH2:40][N:4]1[CH2:5][CH2:6][N:1]([C:7]([O:9][CH2:10][C:11]2[CH:16]=[C:15]([Cl:17])[CH:14]=[C:13]([Cl:18])[CH:12]=2)=[O:8])[CH2:2][CH2:3]1)=[O:42])([CH3:35])([CH3:34])[CH3:33] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.466 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl
Step Two
Name
Quantity
4.97 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
5.01 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
3.49 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCBr)=O
Step Five
Name
Quantity
1.05 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCBr)=O
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
CC#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The organic portion was evaporated under reduced pressure
WASH
Type
WASH
Details
washed with 2M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over MgSO4 (anh)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica using a gradient solvent system of DCM to 10% MeOH with ammonia in DCM afforded product fractions that
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCN1CCN(CC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.